cis-5-Methyloxolane-2-carboxylic acid
Description
Contextualization within Oxolane Chemistry and Carboxylic Acid Derivatives
The structural foundation of cis-5-Methyloxolane-2-carboxylic acid is the oxolane ring, a saturated cyclic ether also known as tetrahydrofuran (B95107) (THF). sigmaaldrich.com The THF scaffold is a prevalent structural motif found in a wide array of bioactive natural products. nsf.gov Oxolanes are valued in synthetic chemistry not only as versatile and moderately polar aprotic solvents but also as integral structural components. sigmaaldrich.com A notable derivative, 2-Methyloxolane (2-MeTHF), is recognized as a green solvent alternative to THF, often produced from renewable biomass sources such as furfural (B47365) or levulinic acid. wikipedia.orgnih.govatamanchemicals.com The properties of the oxolane ring, including its ability to engage in hydrogen bonding and its conformational flexibility, are central to the chemical behavior of its derivatives.
The carboxylic acid group (-COOH) is one of the most significant functional groups in organic chemistry. Its acidity and ability to be converted into a wide range of other functional groups (such as esters, amides, and alcohols) make it a cornerstone of synthetic transformations. nih.gov In this compound, the juxtaposition of the carboxylic acid and the chiral oxolane ring creates a molecule with significant potential for creating diverse and stereochemically defined products.
| Property | Value |
| IUPAC Name | 5-methyltetrahydro-2-furancarboxylic acid |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| CAS Number (unspecified stereochemistry) | 61834-13-7 sigmaaldrich.com |
| CAS Number (cis-isomer) | 1807937-55-8 sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
This table presents general properties for 5-Methyloxolane-2-carboxylic acid. Specific properties may vary between stereoisomers.
Significance as a Chiral Heterocyclic Building Block
Chirality plays a fundamental role in the life sciences, as the biological activity of many pharmaceuticals is dependent on the specific three-dimensional arrangement of their atoms. Chiral building blocks—enantiomerically pure compounds used as starting materials in synthesis—are therefore essential for the development of modern drugs. nih.gov The demand for stereochemically defined heterocyclic scaffolds has grown as drug discovery moves towards molecules with greater three-dimensional complexity. nsf.gov
This compound is a prime example of such a chiral heterocyclic building block. It possesses two stereocenters at the C2 and C5 positions of the oxolane ring. The cis configuration refers to the two enantiomers where the substituents are on the same side of the ring: (2R,5R) and (2S,5S). The availability of this compound in its enantiomerically pure forms is critical for its use in asymmetric synthesis, where precise control over stereochemistry is required to produce a single desired enantiomer of a target molecule. sigmaaldrich.combldpharm.com The use of such defined building blocks avoids the need for challenging chiral separations later in a synthetic sequence and ensures the stereochemical integrity of the final product.
Overview of Research Trajectories for this compound
While specific research focused exclusively on this compound is not extensively detailed in peer-reviewed literature, the research trajectories for this class of compounds are well-established and focus primarily on advanced synthetic methodologies. The development of stereoselective methods to access substituted tetrahydrofurans is a significant area of contemporary organic synthesis due to the prevalence of this core in natural products. nsf.govacs.org
Key research directions for the synthesis of 2,5-disubstituted oxolanes with cis stereochemistry include:
Diastereoselective Cyclization Reactions: Modern synthetic strategies often involve the diastereoselective construction of the tetrahydrofuran ring from acyclic precursors. nih.gov For instance, methods have been developed for the direct preparation of 2,5-cis-disubstituted tetrahydrofurans from simple starting materials like acyl chlorides and alkenes through a charge relocation process. nih.gov Other approaches include palladium-catalyzed oxidative cyclizations of specific alkenols, where intramolecular forces like hydrogen bonding can be used to control the diastereoselectivity of the ring-forming step. acs.org
Chiral Pool Synthesis: Another common strategy involves starting from readily available, inexpensive chiral molecules. For example, the synthesis of related chiral 5-methyl-substituted oxolane derivatives, such as (5S)-5-methyltetrahydrofuran-2-one, has been achieved starting from L-lactic acid ethyl ester, a derivative of the naturally occurring amino acid. researchgate.net This approach leverages the existing stereocenter of the starting material to establish the stereochemistry in the final product.
Functionalization of Pre-existing Rings: Research also explores the functionalization of existing tetrahydrofuran cores. nsf.gov While often challenging, methods like C-H functionalization are being developed to add complexity to simple oxolane structures.
The availability of this compound from chemical suppliers suggests its utility as a ready-to-use building block for chemists in pharmaceutical and materials science research, enabling the streamlined synthesis of complex target molecules without the need to develop a multi-step synthesis for the core fragment itself. sigmaaldrich.comaccelachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-5-methyloxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEBMMMSMHXMLR-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cis 5 Methyloxolane 2 Carboxylic Acid
Strategies for Stereoselective Synthesis of the Oxolane Ring System
The cornerstone of synthesizing cis-5-Methyloxolane-2-carboxylic acid lies in the stereocontrolled formation of the oxolane ring. Both enantioselective and diastereoselective methods are pivotal in achieving the desired cis configuration.
Enantioselective Approaches
While direct enantioselective syntheses specifically targeting this compound are not extensively documented, analogous strategies for similar substituted tetrahydrofurans provide a clear blueprint. One powerful approach involves the use of chiral catalysts to control the stereochemical outcome of ring-forming reactions. For instance, organocatalyzed methodologies have proven effective in the enantioselective synthesis of various heterocyclic compounds. Cinchona alkaloid catalysts, for example, have been successfully employed in tandem reactions to create chiral cyclic systems with high enantiomeric excess (ee). nih.gov
Another analogous strategy is the enantioselective epoxidation of homoallylic alcohols, followed by intramolecular cyclization. The Sharpless asymmetric epoxidation, for example, is a well-established method for creating chiral epoxides from allylic alcohols. A similar principle can be applied to homoallylic systems, where a chiral catalyst can direct the formation of a specific epoxide enantiomer, which then serves as a key intermediate for the stereoselective synthesis of substituted tetrahydrofurans. researchgate.net The synthesis of (5S)-5-methylfuran-2(5H)-one from L-lactic acid ethyl ester also highlights the use of a chiral pool approach, where a readily available enantiopure starting material dictates the stereochemistry of the final product. researchgate.net
Diastereoselective Control in Ring Formation
Achieving the cis relationship between the methyl and carboxylic acid groups is a critical challenge. Various strategies have been developed to control diastereoselectivity in the formation of substituted tetrahydrofurans.
One common method involves the reduction of a cyclic precursor, such as a lactol or lactone, where the stereochemical outcome is directed by the existing stereocenters or by the reagents used. nih.gov For example, the addition of organometallic reagents to γ-lactol derivatives can proceed with high diastereoselectivity to furnish trans-2,5-disubstituted tetrahydrofurans, and in some cases, the cis isomer can be favored depending on the reaction conditions and substrates. nih.gov
Intramolecular cyclization reactions are also a powerful tool for establishing the desired stereochemistry. For instance, the cyclization of hydroxy-alkenes can be influenced by the geometry of the starting material and the reaction conditions to favor the formation of the cis- or trans-isomer.
A notable strategy involves the [3+2] annulation of donor-acceptor cyclopropanes with aldehydes or ketones, catalyzed by a chiral Brønsted base. This method can furnish 2,3,5-substituted tetrahydrofurans with good to excellent yields and high enantioselectivity. Interestingly, a diastereoselectivity switch has been observed depending on the nature of the aldehyde, with aromatic aldehydes favoring one diastereomer due to π-π stacking interactions with the catalyst. thieme-connect.com
Table 1: Comparison of Diastereoselective Ring Formation Strategies
| Method | Key Principle | Typical Diastereomeric Ratio (cis:trans) | References |
| Reduction of Lactols | Stereocontrolled hydride delivery to an in-situ generated lactol. | Varies depending on substrate and reagents. | nih.gov |
| Intramolecular Cyclization | Ring closure of a functionalized acyclic precursor. | Substrate and condition dependent. | nih.gov |
| [3+2] Annulation | Catalytic reaction of cyclopropanes and carbonyls. | Can be tuned, with high selectivity observed. | thieme-connect.com |
Functional Group Interconversions Leading to the Carboxylic Acid Moiety
Once the stereodefined 5-methyloxolane ring is constructed, the introduction of the carboxylic acid at the C2 position is typically achieved through functional group interconversion of a suitable precursor.
Oxidation Pathways
A common and direct route to the carboxylic acid is through the oxidation of a primary alcohol. If the oxolane ring is synthesized with a hydroxymethyl group at the C2 position, a variety of oxidizing agents can be employed to effect the conversion to the carboxylic acid. The selective oxidation of tetrahydrofuran-2,5-dimethanol to tetrahydrofuran-2,5-dicarboxylic acid using hydrotalcite-supported gold nanoparticle catalysts demonstrates a sustainable approach for this type of transformation. acs.org This highlights that selective oxidation of one alcohol group in a diol is feasible, a principle that can be applied to the mono-alcohol precursor of the target molecule.
Hydrolysis of Precursors
An alternative and widely used method is the hydrolysis of an ester precursor. If the synthesis is designed to yield a methyl or ethyl ester of this compound, this ester can be readily converted to the desired carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically irreversible as it forms the carboxylate salt. Subsequent acidification then yields the final carboxylic acid. This method is generally high-yielding and is a standard procedure in organic synthesis. figshare.com For instance, the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate to the corresponding carboxylic acid proceeds in high yield upon heating with sodium hydroxide (B78521) in a mixture of water and methanol. figshare.com
Table 2: Common Functional Group Interconversions to a Carboxylic Acid
| Precursor Functional Group | Reaction Type | Typical Reagents | Key Considerations | References |
| Primary Alcohol | Oxidation | Au/Hydrotalcite, TEMPO, PCC, etc. | Selectivity and over-oxidation. | acs.org |
| Ester | Hydrolysis | NaOH or HCl in H₂O/MeOH | Potential for epimerization at the α-carbon under harsh basic conditions. | figshare.com |
Total Synthesis Routes and Fragment Couplings
While a specific total synthesis of this compound is not prominently featured in the reviewed literature, plausible synthetic routes can be constructed based on the synthesis of analogous structures. A logical approach would involve the initial stereoselective synthesis of a key intermediate, such as (5S)-5-methyltetrahydrofuran-2-one, which can be derived from readily available chiral starting materials like L-lactic acid ethyl ester. researchgate.net
A hypothetical total synthesis could commence with the conversion of L-lactic acid ethyl ester to a suitable precursor for ring formation. This could involve, for example, its transformation into a γ-hydroxy ester or a related intermediate that can undergo intramolecular cyclization to form the 5-methyloxolane ring with the desired cis-stereochemistry.
Fragment coupling strategies, while not explicitly detailed for this molecule, offer a convergent approach to its synthesis. A photoredox-catalyzed, double deoxygenative fragment coupling of alcohols and carboxylic acids has been reported to provide access to sp3-rich ketone scaffolds, which could potentially be adapted for the synthesis of precursors to the target molecule. nih.gov Such a strategy might involve coupling a three-carbon fragment with a three-carbon fragment to construct the carbon backbone, followed by cyclization to form the oxolane ring.
The synthesis of tetrahydrofuran-2,5-dicarboxylic acid from the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF) also provides a template for a potential route. acs.org This involves the reduction of HMF to tetrahydrofuran-2,5-dimethanol, followed by selective oxidation. A similar strategy could be envisioned where a precursor to the 5-methyl group is already in place on the furan (B31954) ring before reduction and oxidation steps.
Convergent and Linear Synthesis Paradigms
The construction of the this compound framework can be approached through both linear and convergent synthetic strategies. Each paradigm offers distinct advantages and disadvantages in terms of efficiency and flexibility.
Linear Synthesis:
Convergent Synthesis:
| Synthesis Paradigm | Description | Potential Advantages | Potential Disadvantages |
| Linear Synthesis | Step-by-step construction from a single starting material. | Conceptually simple to plan. | Lower overall yields, less flexibility for analogue synthesis. |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yields, greater flexibility, efficient construction of complexity. nih.gov | May require more complex fragment synthesis. |
Evaluation of Synthetic Efficiency and Yield Optimization
Yield Optimization:
Stereochemical Control:
Achieving the desired cis stereochemistry between the methyl group at C5 and the carboxylic acid at C2 is a primary challenge. This can be addressed through various strategies:
Substrate Control: Utilizing a chiral starting material, such as a derivative of lactic acid, can pre-install one of the stereocenters, influencing the stereochemical outcome of subsequent reactions. researchgate.net
Reagent Control: Employing chiral reagents or catalysts can induce asymmetry in the formation of the tetrahydrofuran (B95107) ring. For example, asymmetric catalytic hydrogenations or oxidations can set the stereocenters with high enantiomeric and diastereomeric purity.
Intramolecular Reactions: Cyclization reactions, such as intramolecular etherification or iodo-aldol cyclizations, can exhibit high levels of stereocontrol due to the geometric constraints of the transition state. organic-chemistry.org
Detailed research findings indicate that diastereoselective syntheses of substituted tetrahydrofurans can achieve high diastereomeric ratios, in some cases exceeding 99:1, through catalyst-controlled processes. organic-chemistry.org
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound, to minimize environmental impact. frontiersin.org
Utilization of Renewable Feedstocks
A significant advancement in the sustainable synthesis of this compound is the potential use of renewable feedstocks. Biomass-derived platform molecules offer a green alternative to petroleum-based starting materials. frontiersin.org
Levulinic Acid:
Levulinic acid, which can be produced from the acid-catalyzed dehydration of C6 sugars found in cellulose (B213188), is a key bio-based precursor. aimspress.comresearchgate.net Catalytic hydrogenation and subsequent cyclization of levulinic acid can lead to the formation of γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netmdpi.com Further functionalization of these intermediates could provide a pathway to this compound. The conversion of levulinic acid to 2-MTHF is often more efficient than starting from furfural (B47365). mdpi.com
Other Bio-based Resources:
Other renewable resources such as carbohydrates, fatty acids, and lignin (B12514952) are also being explored for the synthesis of valuable chemical intermediates. nih.gov For instance, 2-deoxy-D-ribose, a component of DNA, has been used to synthesize oxolane derivatives. nih.gov The development of biocatalytic methods, using enzymes like imine reductases, also opens up new avenues for the stereoselective synthesis of heterocyclic compounds from renewable sources. nih.gov
| Renewable Feedstock | Potential Synthetic Utility |
| Levulinic Acid | A key platform chemical derivable from cellulose, can be converted to 2-MTHF and other furan derivatives. aimspress.comresearchgate.netmdpi.com |
| L-Lactic Acid | A chiral building block that can be used to introduce stereochemistry. researchgate.net |
| 2-deoxy-D-ribose | A sugar derivative that can be converted to functionalized oxolanes. nih.gov |
Solvent Selection and Catalytic Systems (e.g., 2-Methyltetrahydrofuran as a Green Solvent)
The choice of solvent is a critical aspect of green synthetic design, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste.
2-Methyltetrahydrofuran (2-MeTHF) as a Green Solvent:
2-Methyltetrahydrofuran (2-MeTHF) has emerged as a highly promising green solvent and a sustainable alternative to traditional ether solvents like tetrahydrofuran (THF) and diethyl ether. numberanalytics.com It is derivable from renewable resources such as furfural or levulinic acid. numberanalytics.com
Key advantages of 2-MeTHF include:
Renewable Origin: It can be produced from biomass, reducing reliance on fossil fuels. numberanalytics.com
Favorable Properties: It has a higher boiling point (80 °C) than THF, allowing for a wider range of reaction temperatures. frontiersin.org Its limited miscibility with water facilitates easier product extraction and solvent recycling. numberanalytics.com
Improved Reaction Performance: In some cases, 2-MeTHF can lead to higher yields and better reaction selectivity compared to conventional solvents. uni-saarland.de For example, it has been shown to improve yields in certain Grignard reactions.
| Solvent | Boiling Point (°C) | Water Solubility | Origin |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Limited | Renewable numberanalytics.com |
| Tetrahydrofuran (THF) | 66 | Miscible | Petrochemical |
| Diethyl Ether | 34.6 | Slightly Soluble | Petrochemical |
Green Catalytic Systems:
Structural Elucidation and Conformational Analysis of Cis 5 Methyloxolane 2 Carboxylic Acid
Advanced Spectroscopic Characterization Techniques
The precise structure of cis-5-Methyloxolane-2-carboxylic acid, including the relative stereochemistry of the methyl and carboxyl groups, is determined through a combination of sophisticated spectroscopic techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, and through-bond and through-space correlations allow for the unambiguous assignment of the cis stereochemistry.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the oxolane ring are particularly diagnostic. The proton at the C2 position, being adjacent to the electron-withdrawing carboxylic acid group, is expected to resonate at a downfield chemical shift. The coupling constants between the protons on C2 and C5 and the adjacent methylene (B1212753) protons provide valuable information about the dihedral angles, which in turn helps to define the ring's conformation. For five-membered rings like tetrahydrofuran (B95107), which can exist in various envelope and twist conformations, these coupling constants are crucial for determining the preferred puckering of the ring in solution. rsc.org The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm. libretexts.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carboxyl carbon is highly deshielded and typically resonates in the range of 170-180 ppm. libretexts.org The carbons of the oxolane ring (C2, C3, C4, and C5) will have distinct chemical shifts influenced by their proximity to the oxygen atom and the substituents. The methyl carbon will appear at a characteristic upfield chemical shift.
| ¹H NMR Data (Representative for Tetrahydrofuran-2-carboxylic acid) |
| Proton |
| H2 |
| H3 |
| H4 |
| H5 |
| COOH |
| ¹³C NMR Data (Representative for Tetrahydrofuran-2-carboxylic acid) |
| Carbon |
| C2 |
| C3 |
| C4 |
| C5 |
| COOH |
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods confirm the presence of the carboxylic acid and the ether linkage within the oxolane ring.
The IR spectrum is characterized by a very broad and strong absorption band for the O-H stretching vibration of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding, often leading to the formation of dimers in the condensed phase. libretexts.org A sharp and intense C=O stretching vibration for the carbonyl group of the carboxylic acid is expected around 1700-1730 cm⁻¹. libretexts.org The C-O stretching vibration of the ether in the tetrahydrofuran ring will also give rise to a strong absorption band, usually in the 1050-1150 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band. The symmetric stretching of the C-C bonds within the ring and the C-O-C symmetric stretch are also often observable in the Raman spectrum.
| Vibrational Spectroscopy Data (Typical Ranges) |
| Functional Group |
| O-H stretch (Carboxylic Acid) |
| C-H stretch (Aliphatic) |
| C=O stretch (Carboxylic Acid) |
| C-O stretch (Ether) |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₆H₁₀O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (130.14 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu). For this compound, fragmentation of the tetrahydrofuran ring is also expected. For instance, cleavage adjacent to the ether oxygen is a common fragmentation pathway for cyclic ethers. The mass spectrum of the related compound 2-methyltetrahydrofuran (B130290) shows characteristic fragments resulting from ring opening and subsequent cleavages. nih.gov
Disclaimer: A specific experimental mass spectrum for this compound is not available in the cited literature. The expected molecular ion and key fragments are listed below based on the compound's structure.
| Mass Spectrometry Data (Predicted) |
| Fragment |
| [C₆H₁₀O₃]⁺ |
| [C₆H₉O₂]⁺ |
| [C₅H₉O]⁺ |
| [C₅H₉O₂]⁺ |
Chiroptical Properties and Enantiomeric Purity Determination
As this compound possesses two stereocenters (C2 and C5), it is a chiral molecule and can exist as a pair of enantiomers, ((2S,5S) and (2R,5R)). The determination of its chiroptical properties and the assessment of its enantiomeric purity are therefore crucial aspects of its characterization.
Optical Rotation Measurements
Enantiomers of a chiral compound rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral substance. Measurement of the optical rotation using a polarimeter can confirm the chirality of the sample and, if the specific rotation of the pure enantiomer is known, can be used to determine the enantiomeric excess (ee) of a mixture. For example, the enantiomers of the related tetrahydrofuran-2-carboxylic acid have been resolved and their optical rotations determined. cdnsciencepub.com The sign and magnitude of the optical rotation are highly sensitive to the three-dimensional structure of the molecule.
Disclaimer: The specific optical rotation for the enantiomers of this compound is not reported in the available literature.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess
Chiral chromatography is the most widely used and reliable method for separating enantiomers and determining the enantiomeric excess of a chiral compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose.
In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP). For carboxylic acids, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective. researchgate.net The enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and allowing for their separation and quantification. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, can be optimized to achieve the best separation. tcichemicals.com
For analysis by chiral GC, the carboxylic acid is often derivatized to a more volatile ester. These derivatives can then be separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. nih.gov
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Disclaimer: Specific chiral chromatography methods for the enantiomeric resolution of this compound are not detailed in the searched literature. The table below provides general conditions that are often successful for the separation of similar chiral carboxylic acids.
| Chiral Chromatography Parameters (General) |
| Technique |
| Chiral HPLC |
| Chiral GC (after derivatization) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Direct experimental determination of the absolute stereochemistry and the precise solid-state conformation of a chiral molecule is most definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms within the crystal lattice.
As of the latest literature review, a specific crystallographic study for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures, and its comprehensive nature underscores the current data gap for this particular compound. cam.ac.uk The absence of a deposited crystal structure means that definitive experimental data on its solid-state conformation, including unit cell parameters, space group, and precise intramolecular geometry, remains unavailable.
Conformational Landscape and Energy Minima Analysis
The conformational landscape of a flexible molecule like this compound is characterized by multiple energy minima, each corresponding to a stable three-dimensional arrangement. The five-membered oxolane ring is not planar and undergoes pseudorotation, a continuous puckering motion that allows the ring to adopt various conformations with minimal energy barriers between them. The two most common envelope (E) and twist (T) conformations are typically considered.
The puckering of the oxolane ring directly influences the orientation of the substituents at the C2 and C5 positions. For a cis-2,5-disubstituted oxolane, the substituents can be either both in pseudo-axial or both in pseudo-equatorial positions, depending on the specific puckered conformation of the ring. The relative stability of these conformations is governed by a delicate balance of steric and electronic effects.
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational space of molecules where experimental data is lacking. mdpi.comnih.gov For this compound, computational modeling would likely reveal several low-energy conformations. The preferred conformation would seek to minimize steric hindrance between the methyl and carboxylic acid groups and other parts of the molecule.
In analogous five-membered ring systems, such as cyclopentane (B165970) derivatives, extensive research has been conducted on conformational preferences. For example, the conformational analysis of cis-1,3-cyclopentanedicarboxylic acid has shown that it adopts multiple conformations in solution, with the relative populations being solvent-dependent. researchgate.net This suggests that the conformational landscape of this compound would also be sensitive to its environment.
The general principles of conformational analysis of substituted cyclohexanes, which are six-membered rings, can also provide some transferable insights. pressbooks.pubstudysmarter.co.uk In these systems, there is a strong preference for bulky substituents to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. While the geometry of a five-membered ring is different, the principle of minimizing steric clash remains a driving force. Therefore, it is reasonable to hypothesize that the conformations placing the larger carboxylic acid group and the methyl group in pseudo-equatorial positions would be energetically favored.
A key feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the acidic proton of the carboxylic acid group and the oxygen atom of the oxolane ring. This interaction would lead to the formation of a stable five- or six-membered ring, depending on the specific conformation.
The presence and strength of such intramolecular hydrogen bonds have been extensively studied in various systems. mdpi.comnih.govnih.govresearchgate.net The formation of an intramolecular hydrogen bond can significantly stabilize a particular conformation, making it the dominant species in the conformational equilibrium. For example, in some quinolone carboxylic acid derivatives, the presence of an intramolecular O–H•••O hydrogen bond results in the formation of a quasi-ring, leading to structural stabilization. mdpi.com
Computational studies on molecules with competing intra- and intermolecular hydrogen bonding sites have shown that in the gas phase, the intramolecularly hydrogen-bonded conformer is often the most stable. researchgate.net In solution, the situation is more complex, as the solvent can compete for hydrogen bonding. However, in non-polar solvents, the intramolecular hydrogen bond is likely to persist.
Mechanistic Elucidation of Reactions Involving Cis 5 Methyloxolane 2 Carboxylic Acid
Kinetic Investigations and Rate-Determining Steps
Kinetic studies are instrumental in identifying the rate-determining steps of a reaction and understanding how different factors influence the reaction speed. A notable example is the kinetic resolution of racemic cis-5-methyloxolane-2-carboxylic acid through lipase-catalyzed esterification.
In this process, various parameters are systematically investigated to optimize the reaction conditions. The choice of lipase (B570770), the organic solvent, the acyl donor, and the reaction temperature all play a significant role in the efficiency and selectivity of the resolution. Research has shown that Novozym 435, a commercially available immobilized lipase, is a highly effective catalyst for this transformation.
The reaction is typically performed in an organic solvent, with diisopropyl ether found to be a suitable medium. Methanol serves as the acyl donor, reacting with the carboxylic acid to form the corresponding methyl ester. The temperature is also a critical parameter, with studies indicating that 30°C provides a good balance between reaction rate and enzyme stability.
Under these optimized conditions, the lipase selectively esterifies one enantiomer of the racemic acid, leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers, with the methyl ester being formed with high enantioselectivity (E > 200) and a conversion rate of approximately 48%. The high enantioselectivity value indicates a significant difference in the rate of reaction for the two enantiomers, which is the basis of the kinetic resolution. The rate-determining step in this enzymatic reaction is the formation of the acyl-enzyme intermediate.
Table 1: Optimized Conditions for Kinetic Resolution of this compound
| Parameter | Optimal Condition |
| Lipase | Novozym 435 |
| Organic Solvent | Diisopropyl ether |
| Acyl Donor | Methanol |
| Temperature | 30 °C |
| Result | |
| Enantioselectivity (E) | > 200 |
| Conversion (c) | 48% |
Transition State Analysis and Reaction Pathways
The synthesis of this compound can be achieved through various synthetic routes, with the key step often involving an intramolecular cyclization. Understanding the transition states and reaction pathways of these cyclization reactions is crucial for controlling the stereochemistry of the final product.
One efficient method involves the intramolecular cyclization of a δ-hydroxy-γ-lactone. This reaction proceeds under mild conditions and affords the desired this compound in good yield and with high diastereoselectivity. The high diastereoselectivity is a result of the molecule adopting a preferred conformation in the transition state that leads to the formation of the cis product.
Another well-established pathway is the diastereoselective cyclization of an epoxy alcohol. nih.gov This method starts from an allylic alcohol, which is first subjected to an asymmetric epoxidation to introduce a chiral center. The resulting epoxy alcohol then undergoes an intramolecular cyclization to form the tetrahydrofuran (B95107) ring. The stereochemistry of the final product is determined by the stereochemistry of the epoxide and the geometry of the cyclization transition state.
Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states of these cyclization reactions. These calculations help to elucidate the reaction mechanism by identifying the lowest energy pathway and explaining the observed stereoselectivity. For instance, in related systems, DFT calculations have been used to map out the potential energy surface of the reaction, revealing the energetic barriers for different pathways and the geometries of the transition state structures.
Role of Catalysts and Reagents in Stereocontrol and Selectivity
The stereoselective synthesis of this compound relies heavily on the use of specific catalysts and reagents to control the formation of the desired stereoisomer.
An effective strategy involves the asymmetric dihydroxylation of the double bond in a precursor molecule like ethyl (E)-hex-4-enoate. cardiff.ac.ukresearchgate.net This reaction, often catalyzed by an osmium-based catalyst in the presence of a chiral ligand, introduces two new stereocenters with a high degree of control. The resulting diol can then be converted to this compound via a subsequent Mitsunobu reaction. cardiff.ac.ukresearchgate.net The choice of the chiral ligand is critical for achieving high enantioselectivity in the dihydroxylation step.
In the case of lipase-catalyzed kinetic resolution, the enzyme itself acts as the chiral catalyst. The active site of the lipase is a chiral environment that preferentially binds one enantiomer of the carboxylic acid over the other, leading to its selective esterification. The selectivity of this process is highly dependent on the specific lipase used, as different lipases have different active site geometries.
The diastereoselective cyclization of an epoxy alcohol is another example where reagents play a key role in stereocontrol. nih.gov The Sharpless asymmetric epoxidation, for instance, uses a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand to achieve high enantioselectivity in the formation of the epoxy alcohol. This initial stereocontrol is then carried through the subsequent cyclization step to yield the desired cis product.
Isotopic Labeling Studies for Mechanistic Probing
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of individual atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not extensively reported in the provided search results, the principles of this methodology are broadly applicable to understanding its formation and reactions.
For example, in the synthesis of this compound from an allylic alcohol, deuterium (B1214612) labeling could be used to probe the mechanism of the cyclization step. By selectively replacing a hydrogen atom with a deuterium atom at a specific position in the starting material, one can determine whether that C-H bond is broken during the reaction and can gain insights into the stereochemical course of the reaction.
In the context of biosynthetic pathways that might produce similar structures, isotopic labeling is a cornerstone of mechanistic investigation. For instance, feeding organisms with substrates enriched with stable isotopes like ¹³C or ¹⁸O and then analyzing the distribution of these isotopes in the final product can reveal the biosynthetic precursors and the sequence of bond-forming and bond-breaking events. These methods, often combined with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed mechanistic insights into complex enzyme-catalyzed reactions.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. researchgate.net For a molecule like cis-5-Methyloxolane-2-carboxylic acid, DFT can predict sites susceptible to nucleophilic or electrophilic attack by analyzing conceptual DFT descriptors such as Fukui functions and Parr functions. mdpi.com Studies on similar cyclic compounds, such as resveratrol, have demonstrated that DFT accurately predicts the most reactive sites within a molecule. mdpi.com While specific DFT studies on this compound are not extensively published, the methodology applied to analogous structures like substituted furans and other carboxylic acids is directly applicable. nih.govresearchgate.net These calculations help in understanding the molecule's chemical behavior by mapping its electron density and electrostatic potential. nih.gov For instance, analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the molecule's ability to donate or accept electrons in chemical reactions. mdpi.com
Table 1: Typical Reactivity Descriptors Calculated via DFT This table is illustrative of the data types generated in a typical DFT analysis for a molecule like this compound, based on methodologies applied to other organic compounds.
| Descriptor | Description | Predicted Significance for Reactivity |
|---|---|---|
| HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the first vacant orbital. | Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |
| Parr Functions (Pk+ / Pk-) | Functions that identify the most probable sites for electrophilic (Pk-) and nucleophilic (Pk+) attacks. mdpi.com | Allows for atom-specific prediction of reactivity within the molecule. mdpi.com |
Ab initio methods, which are based on first principles without the use of empirical parameters, are employed to calculate precise energetic profiles. These methods are crucial for determining the relative stabilities of different molecular conformations and the energy barriers between them. For a five-membered ring system like oxolane, these calculations can determine the most stable puckering conformations of the ring. A study on cyclopentane (B165970), a structurally related five-membered ring, used high-level ab initio calculations to determine its conformational potential and a barrier to inversion of 5.1 kcal/mol, which aligns well with experimental data. researchgate.net Similar methods would be applied to this compound to establish the energetic landscape of its various conformers.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. nih.gov These simulations are invaluable for understanding the dynamic behavior of this compound in different environments, particularly in solution. By simulating the interactions between the solute and solvent molecules, MD can reveal details about solvation shells, hydrogen bonding dynamics, and molecular association. nih.gov For example, MD simulations performed on dihydroxybenzoic acids in solution have shown that intramolecular and intermolecular hydrogen bonding significantly impacts how the molecules associate with each other and with the solvent. nih.gov This approach would be critical in understanding how the carboxylic acid and ether groups of this compound interact with various solvents, influencing its solubility and reactivity. mdpi.com
Table 2: Typical Parameters for an MD Simulation This table outlines a representative set of parameters for conducting an MD simulation on a small organic molecule in a solvent, based on standard published methodologies. nih.gov
| Parameter | Example Value/Method | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function of the system, describing interactions between atoms. |
| Time Step | 2 fs (femtoseconds) | The interval between successive calculations of forces and positions. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. |
| Temperature | 300 K | The temperature at which the simulation is run. |
| Pressure | 1.0 bar | The pressure at which the simulation is run. |
| Simulation Length | 100 ns (nanoseconds) | The total time duration of the simulation, allowing for observation of dynamic events. |
Prediction of Conformational Preferences and Interconversion Barriers
The five-membered oxolane ring is not planar and exists in various puckered conformations, typically described as "envelope" and "twist" forms. The energetic preference for a particular conformation is influenced by the substituents on the ring. Computational methods, particularly DFT and ab initio calculations, are used to predict these preferences. researchgate.net For this compound, the relative positioning of the methyl and carboxylic acid groups (axial vs. equatorial) is critical. Studies on analogous molecules like cis-1,3-cyclopentanedicarboxylic acid have shown that while a diequatorial arrangement is often favored, the presence of intramolecular hydrogen bonds can stabilize conformations where a substituent is in an axial position, especially in certain solvents. researchgate.net The ionization state of the carboxylic acid group also significantly influences conformational preference. researchgate.net Computational models can calculate the energy barriers for interconversion between these stable conformations, providing insight into the molecule's flexibility.
Design of Novel Synthetic Routes and Catalytic Systems
Theoretical chemistry plays a proactive role in the design of new synthetic strategies. By modeling potential reaction pathways and screening virtual libraries of catalysts, researchers can identify promising candidates for laboratory synthesis, saving time and resources. tue.nl For instance, if the goal is to synthesize this compound, computational models could help design a stereoselective catalytic system for the reduction of a precursor like 5-methylfuran-2-carboxylic acid. The design of catalysts for converting biomass-derived furanics is an active area of research where computational insights into catalyst-substrate interactions are vital. mdpi.com Similarly, computational methods can aid in developing efficient routes to complex heterocyclic structures by predicting the feasibility of multi-step, one-pot reactions. mdpi.comscispace.com
Applications of Cis 5 Methyloxolane 2 Carboxylic Acid As a Synthetic Building Block
In the Synthesis of Chiral Scaffolds and Intermediates
The primary application of cis-5-methyloxolane-2-carboxylic acid and its derivatives is in the generation of chiral scaffolds, which serve as foundational structures for more complex molecules. These scaffolds are prized in medicinal chemistry and natural product synthesis, where specific three-dimensional arrangements are crucial for biological activity. researchgate.net
This compound can be sourced from readily available, low-cost chiral molecules. A notable synthesis starts from L-lactic acid ethyl ester, which is used to produce (5S)-5-methyltetrahydrofuran-2-one, the corresponding lactone of the target acid. researchgate.net This lactone is a valuable chiral precursor in its own right and can be easily converted to the desired carboxylic acid. The availability of such enantiopure starting materials is critical for the economic and efficient synthesis of optically active compounds. researchgate.net The general importance of this class of compounds is underscored by the commercial availability of related chiral building blocks like (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid and its (S)-enantiomer. tcichemicals.com
These precursors are instrumental in developing advanced molecules. For instance, enantioselective synthesis strategies are often employed to create key intermediates for biologically relevant compounds, where maintaining high enantiomeric excess is paramount. chemrxiv.org
The cis-2,5-disubstituted tetrahydrofuran (B95107) core is a prominent substructure in a vast array of biologically important natural products, including polyether antibiotics and marine-derived compounds. researchgate.netcombichemistry.com Consequently, significant research has focused on methodologies to construct this stereodefined subunit efficiently.
Several advanced synthetic strategies have been developed to generate this motif with high stereocontrol:
Tandem Dihydroxylation-Sₙ2 Cyclization: Dihydroxylation of δ-mesyloxy α,β-unsaturated esters can proceed with an in situ cyclization to yield cis-2,5-disubstituted tetrahydrofurans. nih.gov
[5+2] Cycloaddition and Fragmentation: Thermal cycloaddition between pyrones and alkenes can create complex 8-oxabicyclo[3.2.1]octane systems. These can then be converted in a two-step process, involving stereoselective alkylation and oxidative cleavage, into stereochemically rich cis-2,5-disubstituted tetrahydrofurans bearing up to four stereocenters. acs.org
Oxidative Cyclization: Cobalt-catalyzed oxidative cyclization of bishomoallylic alcohols has been used to prepare related trans-disubstituted tetrahydrofuran rings with excellent yield and selectivity, a strategy that highlights the power of metal catalysis in forming these key structural units. nih.gov
These methods provide access to tetrahydrofuran-containing fragments that are subsequently incorporated into the total synthesis of complex natural products, such as various amphidinolides and formosalides. nih.gov
Construction of Macrocycles and Polycyclic Systems
The rigid tetrahydrofuran ring system is an ideal element for directing the three-dimensional structure of large rings, making it a valuable component in the synthesis of macrocycles and polycyclic frameworks. researchgate.net Many natural products with potent biological activities, including anticancer and antifungal properties, feature a tetrahydrofuran ring embedded within a macrocyclic structure. nih.govscispace.com
A powerful strategy for this purpose is the palladium-catalyzed cascade alkoxycarbonylative macrolactonization . This method allows for the one-step construction of tetrahydrofuran-containing bridged macrolactones from simple alkendiols. scispace.comresearchgate.net This cascade process simultaneously forms the tetrahydrofuran ring and closes the macrocycle, representing a highly efficient approach. The utility of this reaction has been demonstrated in the total synthesis of 9-demethylneopeltolide, a marine macrolide with potent anticancer activity. researchgate.net
| Macrocycle Synthesis Strategy | Key Reagents | Product Type | Application Example |
| Pd-Catalyzed Cascade Macrolactonization | Alkenediol, Pd(OAc)₂, CuCl₂, CO | THF-Containing Bridged Macrolactones | Synthesis of 9-demethylneopeltolide researchgate.net |
| Ring Closing Metathesis (RCM) | Diene Precursor, Grubbs or Hoveyda Catalyst | Unsaturated Macrocycles | General strategy for various bioactive macrocycles thieme-connect.com |
| Intramolecular Reformatsky Cyclization | Aldehyde/Ketone-Ester Precursor | β-Hydroxy Lactones | Synthesis of biselide A THF moiety nih.gov |
Furthermore, synthetic strategies that generate cis-2,5-disubstituted tetrahydrofurans can be adapted to create more complex polycyclic systems. For example, by incorporating a ring-closing metathesis (RCM) step before the oxidative fragmentation of an 8-oxabicyclo[3.2.1]octane intermediate, it is possible to access oxygen-bridged nine- and ten-membered carbocycles. acs.org
As a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
Chiral carboxylic acids (CCAs) have emerged as powerful tools in asymmetric catalysis, particularly when used as ligands for transition metals. researchgate.netresearchgate.net A prominent strategy involves combining an achiral metal complex, such as a Cp*M(III) catalyst (M = Co, Rh, Ir), with a chiral carboxylic acid. The CCA coordinates to the metal and creates a chiral environment that can direct the enantioselectivity of reactions like C-H bond functionalization. snnu.edu.cnmdpi.com
While specific applications of this compound as a ligand are not yet extensively documented, its characteristics make it a promising candidate for this role.
Chirality and Rigidity: The compound possesses a well-defined, rigid chiral structure.
Availability: It can be synthesized in enantiopure form from inexpensive chiral pool materials like lactic acid. researchgate.net
Coordination Site: The carboxylic acid group provides a monodentate coordination site essential for this type of catalysis. snnu.edu.cn
The principle has been successfully demonstrated with other chiral acids, such as amino acid derivatives and binaphthyl-based carboxylic acids, to achieve high enantioselectivity in various transformations. snnu.edu.cnmdpi.com Modern applications even show that chiral carboxylic acids can act as surfactant ligands to induce and tune the chirality of semiconductor nanoclusters, highlighting the broad potential of this compound class. acs.org
Integration into Advanced Organic Synthesis Strategies
The drive for efficiency, atom economy, and molecular complexity in organic synthesis has led to the development of advanced strategies where multiple bonds and stereocenters are formed in a single operation.
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single event initiates a series of subsequent intramolecular transformations. The synthesis of tetrahydrofuran-containing molecules is rich with examples of such elegant strategies.
As previously mentioned in the context of macrocyclization (Section 7.2), the palladium-catalyzed alkoxycarbonylative macrolactonization is a prime example of a cascade reaction. scispace.comresearchgate.net It involves a sequence of an initial oxypalladation of an alcohol onto an alkene, followed by carbon monoxide insertion and, finally, a macrocyclic lactonization to furnish the complex THF-containing product in a single step.
Another key example is the tandem dihydroxylation-Sₙ2 cyclization of specific unsaturated esters. In this process, the dihydroxylation of the double bond creates a diol intermediate which, without isolation, undergoes an intramolecular Sₙ2 reaction to cyclize into the final cis-2,5-disubstituted tetrahydrofuran product. nih.gov These cascade strategies represent the cutting edge of synthetic efficiency and are crucial for the practical construction of complex molecules derived from or containing the this compound scaffold.
Multi-component Reactions
The application of this compound as a reactant in multi-component reactions (MCRs) is a specialized area of synthetic organic chemistry. MCRs are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the initial components. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple starting materials.
While the core structure of this compound, a chiral cyclic ether carboxylic acid, suggests its potential as a valuable building block in MCRs, a comprehensive review of peer-reviewed scientific literature does not yield specific examples or detailed research findings of its use in this context. Standard MCRs that utilize a carboxylic acid component, such as the Passerini and Ugi reactions, theoretically could incorporate this substrate.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, which results in the formation of a bis-amide. nih.govnih.govrsc.org In both reactions, the carboxylic acid component plays a crucial role in the reaction mechanism, typically by protonating an intermediate and subsequently acylating a nucleophile. wikipedia.orgillinois.edu
Given the chiral nature of this compound, its participation in such reactions could potentially lead to the synthesis of novel, stereochemically complex molecules. The stereocenter at the 5-position of the oxolane ring could influence the stereochemical outcome of the newly formed stereocenter in the MCR product, leading to diastereoselective transformations. However, without specific published research on this compound, any discussion of its reactivity, yields, or the diastereoselectivity of such reactions would be purely speculative.
Further research and publication in peer-reviewed journals are necessary to fully explore and document the utility of this compound as a synthetic building block in the field of multi-component reactions.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Methodologies
The stereoselective synthesis of substituted tetrahydrofurans remains a significant challenge in organic chemistry. nih.gov Classical approaches often rely on intramolecular SN2 reactions of hydroxyl nucleophiles with alkyl halides or sulfonates. nih.gov However, modern research is focused on developing more efficient and stereocontrolled methods.
Recent advancements include:
Redox-Relay Heck Reactions: An innovative strategy for synthesizing substituted tetrahydrofurans from readily available starting materials like cis-butene-1,4-diol has been developed. This method generates cyclic hemiacetals that can be subsequently reduced to the corresponding tetrahydrofuran (B95107) derivatives. organic-chemistry.org
[3+2] Cycloaddition and Annulation Reactions: These reactions are powerful tools for constructing the tetrahydrofuran ring, often creating multiple stereocenters in a single step with high convergence. nih.govrsc.org
Oxidative Cyclization: The oxidative cyclization of γ-hydroxy alkenes and polyenes has emerged as a robust method for tetrahydrofuran synthesis. nih.gov For instance, the RuO4-catalyzed oxidative cyclization of 1,5-hexadiene (B165246) has been shown to produce cis-THF-diol products stereoselectively. mdpi.com
While not yet explicitly reported for cis-5-Methyloxolane-2-carboxylic acid, these methodologies offer promising avenues for its efficient and stereocontrolled synthesis. Future work will likely focus on adapting these modern techniques to access this specific target and its derivatives.
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is primarily dictated by its two functional groups: the tetrahydrofuran (oxolane) ring and the carboxylic acid. The carboxylic acid group can undergo typical reactions such as esterification, reduction to an alcohol, and conversion to an acid chloride. smolecule.com The tetrahydrofuran ring, particularly the C-H bonds adjacent to the oxygen atom, offers opportunities for functionalization.
Emerging areas of reactivity exploration include:
C-H Functionalization: Nickel-catalyzed photoredox reactions have been employed for the α-oxy C(sp³)-H arylation of cyclic ethers, offering a direct way to introduce substituents onto the tetrahydrofuran ring. organic-chemistry.org
Ring-Opening Polymerization: While 2-methyltetrahydrofuran (B130290) is known to be difficult to polymerize, its copolymerization with other monomers like β-butyrolactone has been achieved using catalysts like Sc(OTf)₃. rsc.org This suggests that the oxolane ring in the target molecule could potentially be opened under specific conditions to form novel polymers.
Future research will likely investigate the selective functionalization of the C-H bonds of the oxolane ring and the controlled ring-opening of the molecule to access new chemical space.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. Current time information in New York, NY, US. The synthesis of highly substituted tetrahydrofurans has been successfully translated to continuous-flow processes, leading to reduced reaction times, improved selectivities, and higher yields compared to batch methods. researchgate.net This approach is particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates.
Automated flow synthesis platforms are also becoming increasingly prevalent in chemical research, enabling high-throughput screening of reaction conditions and rapid library synthesis. Current time information in New York, NY, US. The integration of flow chemistry and automated synthesis for the production of this compound and its derivatives could accelerate the discovery of new applications by providing rapid access to a diverse range of related compounds.
Advanced Spectroscopic and Computational Techniques for Deeper Insights
Modern spectroscopic and computational methods are invaluable for understanding the structure, reactivity, and properties of molecules like this compound.
Spectroscopic Characterization: Techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry are essential for confirming the structure and purity of synthesized compounds. academie-sciences.frnih.gov Advanced NMR techniques can provide detailed information about the stereochemistry of the molecule.
Computational Studies: Density Functional Theory (DFT) calculations can be used to predict the most stable conformation of the molecule, analyze its electronic properties (such as HOMO-LUMO energies and molecular electrostatic potential), and simulate its spectroscopic data. rsc.orgbiointerfaceresearch.com Molecular docking studies can be employed to investigate potential interactions with biological targets. nih.govnih.gov
These advanced techniques provide a deeper understanding of the molecule's behavior at a molecular level, which can guide the design of new synthetic routes and applications.
Potential for Derivatization into Materials Science Precursors
The tetrahydrofuran moiety is a key structural unit in various polymers. wikipedia.org Polytetrahydrofuran (PTHF), also known as polytetramethylene ether glycol (PTMEG), is a widely used polymer in the production of polyurethanes and other elastomers. researchgate.netsilvarigroup.com The bifunctional nature of this compound makes it an attractive precursor for the synthesis of novel polymers.
Potential derivatization strategies include:
Polyester (B1180765) Synthesis: The carboxylic acid functionality can be used to create polyester chains, while the tetrahydrofuran ring can be incorporated into the polymer backbone or as a pendant group.
Functional Monomers: The molecule can be further functionalized to introduce other polymerizable groups, leading to the creation of monomers for advanced materials with tailored properties.
The incorporation of the chiral 5-methyl-substituted oxolane unit could impart unique properties to the resulting polymers, such as altered thermal stability, solubility, and biodegradability. Research in this area could lead to the development of new sustainable materials derived from biomass, as 2-methyltetrahydrofuran itself is a bio-based solvent. researchgate.net
Q & A
Q. What spectroscopic techniques are recommended for characterizing cis-5-Methyloxolane-2-carboxylic acid?
To confirm the identity and purity of the compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , ), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). For NMR analysis, ensure solvent effects are accounted for (e.g., deuteration or residual solvent peaks). Compare observed chemical shifts with literature values for analogous oxolane derivatives, such as those in PubChem entries for structurally related carboxylic acids . HPLC should be performed using a C18 column with UV detection to verify ≥98% purity, as standard in pharmaceutical intermediates .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document all experimental parameters in detail, including reagent stoichiometry, reaction temperature, solvent purity, and purification methods (e.g., recrystallization or column chromatography). Follow guidelines for reporting synthetic procedures, such as those outlined in the Beilstein Journal of Organic Chemistry: provide step-by-step protocols in the main text for novel syntheses and include supplementary data (e.g., NMR spectra) for validation . For known compounds, cite prior literature but verify critical steps (e.g., stereochemical control) through independent characterization .
Q. What are the key considerations for designing a synthesis protocol for this compound?
Focus on stereoselective synthesis to ensure the cis configuration at the 5-methyl and 2-carboxylic acid positions. Use chiral catalysts or enantiomerically pure starting materials if necessary. Optimize reaction conditions (e.g., pH, temperature) to minimize side products, as seen in analogous furan-2-carboxylic acid syntheses . Include orthogonal purification steps (e.g., solvent extraction followed by crystallization) to isolate the target compound from byproducts .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthesized batches be resolved?
Systematic analysis is critical:
- Compare spectra with computational predictions (e.g., density functional theory (DFT)-calculated shifts).
- Check for solvent or concentration artifacts by re-acquiring spectra under standardized conditions.
- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks and confirm assignments .
- Cross-validate with alternative methods like mass spectrometry (MS) to rule out impurities . Document all variations in supplementary materials and discuss potential causes (e.g., kinetic vs. thermodynamic control during synthesis) .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Apply quantum mechanical calculations (e.g., DFT) to model reaction pathways, focusing on:
- Acid dissociation constants () to assess deprotonation behavior.
- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent effects via implicit/explicit solvation models (e.g., PCM or MD simulations). Validate predictions experimentally using kinetic studies (e.g., rate measurements under varying conditions) .
Q. How should researchers analyze the compound’s stability under varying environmental conditions?
Design accelerated stability studies:
- Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC or LC-MS.
- Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (e.g., 25°C).
- Investigate pH-dependent stability by incubating the compound in buffered solutions (pH 1–13) and tracking decomposition products . Report degradation pathways and identify stable formulations (e.g., lyophilized powders vs. solutions) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
